molecular formula C13H13ClN2O2S B5847990 2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide

2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide

Cat. No.: B5847990
M. Wt: 296.77 g/mol
InChI Key: LIYKMEVZIOOVLZ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in crops such as soybeans, cotton, and peanuts. Clomazone belongs to the family of synthetic herbicides known as isoxazoles, which inhibit the biosynthesis of carotenoids, leading to chlorophyll degradation and ultimately plant death.

Mechanism of Action

2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide inhibits the biosynthesis of carotenoids in plants, leading to chlorophyll degradation and ultimately plant death. This is achieved through the inhibition of the enzyme phytoene desaturase, which is involved in the conversion of phytoene to lycopene, a key step in the biosynthesis of carotenoids.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity to non-target organisms, including mammals, birds, and fish. However, it can have a negative impact on soil microorganisms and earthworms, which play important roles in soil health and nutrient cycling.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide is a widely used herbicide in agricultural settings, but its use in laboratory experiments is limited due to its potential impact on soil microorganisms and earthworms. However, it can be a useful tool for studying the biosynthesis of carotenoids in plants and the mechanism of action of herbicides.

Future Directions

Future research on 2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide could focus on developing more environmentally friendly herbicides that are effective against a wide range of weeds while minimizing the impact on non-target organisms. Additionally, research could focus on the development of new herbicides that target different enzymes involved in the biosynthesis of carotenoids, potentially leading to more effective and targeted weed control.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-1,3-thiazol-2-ylpropanamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective against a wide range of weeds, including grasses and broadleaf plants. This compound has also been shown to have low toxicity to non-target organisms, making it a preferred herbicide in many agricultural settings.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-13(2,11(17)16-12-15-7-8-19-12)18-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYKMEVZIOOVLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=NC=CS1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(4-Chloro-phenoxy)-2-methyl-propionic acid (0.3 g, 1.4 mmol) in DCM (10 ml) was added triethylamine (0.23 ml, 1.68 mmol) and HOBt (0.23 g, 1.68 mmol) at 0° C. After stirring at this temperature for 5 min. added 2-aminothiazole (0.168 g, 1.68 mmol) and followed by EDCI (0.332 g, 1.68 mmol). The resulting solution was stirred for 12 h. then quenched with saturated aqueous NH4Cl solution (15 mL). The aqueous phase was extracted with CH2Cl2 (3×50 mL). The organic phase was successively washed with 2% HCl (50 mL), brine (50 mL) and dried over Na2SO4. After evaporation, the residue was purified by flash chromatography (1:10 ethyl acetate:hexanes) to give 2-(4-Chloro-phenoxy)-2-methyl-N-thiazol-2-yl-propionamide (0.325 g, 78%). 1H NMR (400 MHz, CDCl3): δ 1.58 (s, 6H), 6.76 (d, J=8.8 Hz, 2H), 7.01 (d, J=3.6 Hz, 1H), 7.18 (d, J=8.8 Hz, 2H), 7.50 (d, J=3.6 Hz, 1H), MS (EI) m/z 296.9 (M+1).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Name
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.168 g
Type
reactant
Reaction Step Two
Name
Quantity
0.332 g
Type
reactant
Reaction Step Three

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